molecular formula C7H11NO3 B2992115 1-Acetamidocyclobutane-1-carboxylic acid CAS No. 98431-83-5

1-Acetamidocyclobutane-1-carboxylic acid

Cat. No.: B2992115
CAS No.: 98431-83-5
M. Wt: 157.169
InChI Key: NJZPXWBRHBULJZ-UHFFFAOYSA-N
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Description

1-Acetamidocyclobutane-1-carboxylic acid is a cyclic amino acid derivative characterized by a cyclobutane ring fused to the carboxylic acid and acetamide functional groups

Mechanism of Action

Target of Action

The primary target of 1-Acetamidocyclobutane-1-carboxylic acid is the ACC synthase (ACS) enzyme . ACS is a key enzyme in the biosynthesis of the plant hormone ethylene . It plays a crucial role in various plant growth and developmental processes, including germination, leaf and flower senescence, and abscission, fruit ripening, and responses to a wide variety of stresses .

Mode of Action

This compound interacts with its target, the ACC synthase, by serving as a substrate for the enzyme . The compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

The compound is involved in the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. This is followed by the conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .

Pharmacokinetics

It is known that the compound is a powder at room temperature , which suggests that it could be administered in a variety of ways, potentially influencing its bioavailability.

Result of Action

The result of the action of this compound is the production of ethylene , a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes such as germination, leaf and flower senescence and abscission, fruit ripening, and responses to a wide variety of stresses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetamidocyclobutane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Acetamidocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclobutane ring or the acetamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

1-Acetamidocyclobutane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Acetamidocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and distinct chemical properties. This makes it valuable in the design of peptidomimetics and other bioactive compounds, setting it apart from other similar compounds.

Properties

IUPAC Name

1-acetamidocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZPXWBRHBULJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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